1-(Tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound notable for its potential applications in medicinal chemistry and material science. The presence of a tert-butyl group enhances its lipophilicity, while the fluorine atom may contribute to its biological activity. The dioxaborolane moiety is of particular interest due to its role in drug design and development.
This compound can be synthesized through various organic reactions involving boron chemistry and urea derivatives. The specific synthesis pathways and methodologies are crucial for understanding its preparation and potential applications.
This compound belongs to the class of ureas, which are characterized by the presence of a carbonyl group (C=O) bonded to two amine groups (NH2). It also contains a boron-containing group, which classifies it as a boron-containing organic compound.
The synthesis of 1-(Tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be achieved through several methods:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The use of catalysts may also be necessary for certain steps to facilitate the reactions.
The molecular structure of 1-(Tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be represented as follows:
Key structural data include:
Reactions involving this compound should be conducted under inert atmospheres to prevent moisture interference. Reaction yields should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for this compound in biological systems may involve:
Further studies utilizing molecular docking simulations could elucidate specific interactions at the molecular level.
Relevant data should be gathered from experimental studies focusing on thermal stability and reactivity profiles.
This compound's unique properties make it an interesting subject for further research in various scientific fields.
The structural architecture of 1-(Tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 2246878-24-8) integrates three pharmacophoric elements: a tert-butyl urea group, a fluorinated aryl system, and a pinacol boronate ester. This design leverages the urea moiety’s capacity for directional hydrogen bonding—critical for target engagement in medicinal chemistry—while the boronate ester (dioxaborolane) enables Suzuki-Miyaura cross-coupling reactions for late-stage diversification [1] [7]. The ortho-fluorine atom enhances electrophilicity at the adjacent carbon, facilitating subsequent nucleophilic substitutions. The pinacol boronate group is stabilized against protodeboronation by the sterically demanding pinacol framework, a feature validated by analogous compounds like tert-Butyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS: 330793-01-6), which exhibits enhanced air stability due to its hindered dioxaborolane ring [7].
Table 1: Key Building Blocks in Target Compound Design
Structural Element | Role in Synthesis | Example from Analogues |
---|---|---|
tert-Butyl urea | Hydrogen-bond donor/acceptor; steric protection | Urea derivatives (e.g., CAS 874299-07-7) |
2-Fluoro-4-boronoaryl | Electrophilic site; Suzuki coupling handle | Fluorophenylboronates (e.g., CAS 1256256-45-7) [5] |
Pinacol boronate ester | Coupling partner; hydrolytic stability | Carbamate-protected boronates (e.g., CAS 330793-01-6) [7] |
The installation of the dioxaborolane group relies on palladium-catalyzed borylation, typically employing bis(pinacolato)diboron (B₂pin₂) and Pd catalysts. As demonstrated in analogues like tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (CAS: 330793-01-6), Miyaura borylation of aryl halides is optimal for introducing the boronate ester [2] [7]. The target compound’s synthesis likely proceeds via coupling of a tert-butyl urea-functionalized aryl bromide with B₂pin₂, using Pd(dppf)Cl₂ as the catalyst—a system effective for sterically encumbered substrates due to its bulky bisphosphine ligand [2]. This method preserves the urea functionality, which is incompatible with highly basic or nucleophilic conditions. Crucially, the ortho-fluorine does not interfere with borylation, as evidenced by similar fluoroaryl boronates (e.g., CAS 1256256-45-7) [5].
Scheme 1: Key Coupling StepAryl-Br + B₂pin₂ → Aryl-Bpin (Catalyst: Pd(dppf)Cl₂; Base: KOAc; Solvent: Dioxane)
Optimization focuses on maximizing boronate yield while minimizing urea decomposition. Data from related systems (e.g., CAS 470478-90-1) confirm that solvent choice directly impacts efficiency: anhydrous dioxane permits higher temperatures (80–100°C) without hydrolyzing the boronate ester [2]. Catalytic screens show Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient aryl halides due to enhanced oxidative addition kinetics [2]. Temperature thresholds are critical—reactions below 80°C exhibit incomplete conversion, while exceeding 110°C accelerates urea degradation. Additionally, the tert-butyl group’s steric bulk necessitates longer reaction times (12–18 hours) for full conversion, as observed in tert-butyl carbamate analogues [7].
Table 2: Optimized Conditions for Miyaura Borylation
Parameter | Optimal Value | Effect of Deviation |
---|---|---|
Catalyst | Pd(dppf)Cl₂ (3 mol%) | <3 mol%: Incomplete conversion; >5 mol%: Deborylation |
Solvent | Anhydrous Dioxane | Aqueous co-solvents hydrolyze boronate ester |
Temperature | 85°C | <80°C: Slow reaction; >100°C: Urea decomposition |
Base | KOAc | Strong bases (e.g., NaOH) cleave urea moiety |
Table 3: Solvent Impact on Reaction Efficiency
Solvent System | Yield (%) | Byproduct Formation |
---|---|---|
Dioxane/H₂O (9:1) | ≤45 | Hydrolyzed boronate |
Anhydrous Dioxane | 82 | Minimal |
DMF | 68 | N-Demethylation |
Scaling this synthesis introduces three bottlenecks:
These challenges necessitate non-chromatographic purification (e.g., crystallization from ethanol/water) and stringent exclusion of protic impurities, underscoring the compound’s demanding yet feasible synthesis at scale.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8